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Compound of Interest

Compound Name: 1-Cyclopentylethanol

Cat. No.: B1203354

An In-depth Technical Guide to the Thermodynamic Properties of 1-Cyclopentylethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of 1-Cyclopentylethanol (C_7H_140), a secondary alcohol with a cyclopentyl substituent. The
information compiled herein is intended to support research, development, and drug discovery
activities where this compound may be utilized as a solvent, reagent, or building block. All
guantitative data is presented in structured tables for clarity and comparative analysis. Detailed
experimental protocols for determining key thermodynamic parameters are also provided.

Physicochemical and Thermodynamic Properties

1-Cyclopentylethanol, with a molecular weight of 114.19 g/mol , exhibits thermodynamic
characteristics typical of a secondary alcohol, influenced by the presence of a hydroxyl group
capable of hydrogen bonding and a non-polar cyclopentyl ring.[1][2]

Table 1: Key Physical and Thermodynamic Properties of
1-Cyclopentylethanol
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Property Value Source
Molecular Formula C_7H_140 [1]
Molecular Weight 114.19 g/mol [1]
CAS Number 52829-98-8 [1]
Normal Boiling Point 169-170 °C (442.15-443.15 K) [1]
Melting Point 19.62 °C (292.77 K) [1]
Density (liquid, room temp.) 0.911 g/mL [1]
Refractive Index (@ 20°C) 1.458 [3]

Table 2: Enthalpy and Entropy Data for Phase
Transitions

Thermodynamic

Value Method Source
Parameter
Enthalpy of
T Calculated (Joback
Vaporization 46.11 kJ/mol [1]
method)
(A_vapH®)
Enthalpy of Fusion Calculated (Joback
15.21 kJ/mol [1]
(A_fusH®) method)
Entropy of
Vaporization ~104.3 J/mol-K Calculated [1]
(A_vapS®)
Entropy of Fusion
~52.0 J/mol-K Calculated [1]

(A_fusS°)

The significant enthalpy of vaporization is characteristic of alcohols and is attributed to the
energy required to overcome intermolecular hydrogen bonding in the liquid phase.[1]

Table 3: Critical Properties and Gas-Phase Heat Capacity
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Property Value Method Source
Critical Temperature Calculated (Joback
731.52 K [1]
(T_o) method)
N Calculated (Joback
Critical Pressure (P_c) 2613.74 kPa [1]
method)
Gas Heat Capacity 358.17 J/mol-K at Calculated (Joback ]
(C_p,gas) 529.19 K method)
436.17 J/mol-K at Calculated (Joback 1]
731.52 K method)

The temperature-dependent heat capacity of gaseous 1-Cyclopentylethanol reflects the
increased molecular motion and vibrational energy at higher temperatures.[1]

Experimental Protocols for Thermodynamic
Property Determination

While specific experimental reports for 1-Cyclopentylethanol are not extensively detailed in
the public domain, the following sections describe standard methodologies widely used for
determining the thermodynamic properties of alcohols and other organic liquids.

Determination of Vapor Pressure

The relationship between vapor pressure and temperature is crucial for understanding a liquid's
volatility. A common method involves a static vapor pressure apparatus.

Methodology:

o Sample Preparation: A pure sample of the liquid is placed in a thermostatically controlled
vessel connected to a pressure measurement system (e.g., a manometer or a pressure
transducer). The sample is degassed to remove any dissolved air.

o Temperature Control: The vessel is immersed in a water or oil bath to maintain a constant
and uniform temperature, which is measured with a calibrated thermometer or temperature
probe.
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o Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point
the pressure reading stabilizes. This reading represents the vapor pressure of the liquid at
that specific temperature.

o Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor
pressure-temperature data points.

o Data Analysis: The Clausius-Clapeyron equation can then be used to analyze the data and
also to determine the enthalpy of vaporization.

Determination of Enthalpy of Vaporization (Calorimetric
Method)

Direct calorimetric measurement provides a precise value for the enthalpy of vaporization.
Methodology:

o Apparatus: A Calvet-type microcalorimeter or a similar instrument is used. The setup
includes a vaporization cell containing the liquid sample and a means to induce and measure
vaporization, often by passing an inert gas or applying a vacuum.

e Vaporization: A controlled amount of the liquid is vaporized at a constant temperature. The
heat absorbed during this phase change is compensated for by an electrical heater within
the calorimeter.

o Measurement: The electrical energy supplied to maintain isothermal conditions is precisely
measured. This energy corresponds to the heat of vaporization for the mass of the liquid that
was vaporized.

» Quantification: The mass of the vaporized liquid is determined by weighing the sample
before and after the experiment or by condensing and weighing the vapor.

o Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat
by the number of moles of the vaporized substance.

Determination of Heat Capacity (Calorimetry)
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The heat capacity of liquid 1-Cyclopentylethanol can be determined using a calorimeter, often
by the method of mixtures or by using an adiabatic calorimeter.

Methodology (Method of Mixtures):

Apparatus: A calorimeter (e.g., a coffee-cup calorimeter for simple experiments or a more
sophisticated bomb calorimeter for higher precision) with a known heat capacity is used.

e Initial Conditions: A known mass of the liquid (1-Cyclopentylethanol) is placed in the
calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.

e Heating: A known amount of heat is introduced into the system. This can be done by adding
a warmer object of known temperature and heat capacity or by using an electrical heater.

» Final Temperature: The mixture is stirred until a final, stable temperature is reached and
recorded.

» Calculation: By applying the principle of conservation of energy (heat lost = heat gained),
and knowing the heat capacity of the calorimeter, the specific heat capacity of the liquid can
be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and
theoretical validation of the thermodynamic properties of an organic compound like 1-
Cyclopentylethanol.
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Caption: Workflow for Thermodynamic Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=926652
https://www.benchchem.com/product/b1203354#thermodynamic-properties-of-1-cyclopentylethanol
https://www.benchchem.com/product/b1203354#thermodynamic-properties-of-1-cyclopentylethanol
https://www.benchchem.com/product/b1203354#thermodynamic-properties-of-1-cyclopentylethanol
https://www.benchchem.com/product/b1203354#thermodynamic-properties-of-1-cyclopentylethanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1203354?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

